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Compound Name: 2-(Formylamino)benzoic acid

Cat. No.: B1329779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Formylamino)benzoic acid is a versatile and readily accessible building block in

heterocyclic chemistry. Its bifunctional nature, possessing both a carboxylic acid and a

formamido group in an ortho arrangement, facilitates the construction of a variety of fused

heterocyclic systems. This document provides detailed application notes and experimental

protocols for the synthesis of quinazolin-4(3H)-ones, a prominent class of heterocycles with a

broad spectrum of biological activities, using 2-(formylamino)benzoic acid as a key precursor.

Application Notes: Synthesis of Bioactive
Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a privileged scaffold in medicinal chemistry, known to exhibit a wide

range of pharmacological properties. The synthesis of these compounds often proceeds

through the cyclocondensation of 2-(formylamino)benzoic acid or its in-situ generated

equivalent with primary amines. This approach allows for the introduction of diverse

substituents at the 3-position of the quinazolinone core, enabling the modulation of biological

activity.
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Numerous quinazolinone derivatives have demonstrated potent anticancer activity. These

compounds often exert their effects by inhibiting key enzymes involved in cancer cell

proliferation and survival, such as tyrosine kinases.

Table 1: Anticancer Activity of Representative Quinazolinone Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference

1
HeLa (Cervical

Cancer)
1.85 [1][2]

MDA-MB231 (Breast

Cancer)
2.81 [1][2]

2 L1210 (Leukemia) 5.8

K562 (Leukemia) >50

MCF-7 (Breast

Cancer)
0.34

3
Caco-2 (Colorectal

Cancer)
Potent Cytotoxicity

HepG2 (Liver Cancer) Potent Cytotoxicity

MCF-7 (Breast

Cancer)
Potent Cytotoxicity

Anti-inflammatory Activity
Quinazolin-4(3H)-ones have also been investigated for their anti-inflammatory properties. The

mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes,

which are key mediators of inflammation.

Table 2: Anti-inflammatory Activity of a Representative Quinazolinone Derivative

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12377202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6082030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12377202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6082030/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID Animal Model Dose (mg/kg)
% Inhibition of
Edema

Reference

4

Carrageenan-

induced rat paw

edema

50 16.3 - 36.3 [3]

Antimicrobial Activity
The quinazolinone scaffold has been a source of new antimicrobial agents. Derivatives have

shown activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Representative Quinazolinone Derivatives

Compound ID Microorganism
Zone of
Inhibition
(mm)

MIC (µg/mL) Reference

5a Proteus vulgaris 1.1 cm - [4]

Bacillus subtilis 1.4 cm - [4]

5h Proteus vulgaris 1.2 cm - [4]

Bacillus subtilis 1.0 cm - [4]

6
Staphylococcus

aureus
- - [5]

Streptococcus

pneumoniae
- - [5]

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of quinazolin-4(3H)-

ones from 2-(formylamino)benzoic acid.

Protocol 1: General Procedure for the Synthesis of 3-
Substituted-Quinazolin-4(3H)-ones
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This protocol describes a general method for the cyclocondensation of 2-
(formylamino)benzoic acid with various primary amines.

Reaction Scheme:

Reactants

Products

2-(Formylamino)benzoic acid

3-R-Quinazolin-4(3H)-one

Heat, Solvent

R-NH2 (Primary Amine)

+

+ H2O

Click to download full resolution via product page

General Synthesis of 3-Substituted-Quinazolin-4(3H)-ones

Materials:

2-(Formylamino)benzoic acid (1.0 eq)

Substituted primary amine (1.1 eq)

Solvent (e.g., Glacial Acetic Acid, Ethanol, or solvent-free)

Round-bottom flask

Reflux condenser

Heating mantle or oil bath

Magnetic stirrer
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Beaker

Büchner funnel and filter paper

Recrystallization solvent (e.g., Ethanol)

Procedure:

In a round-bottom flask, combine 2-(formylamino)benzoic acid (1.0 eq) and the desired

primary amine (1.1 eq).

Add the appropriate solvent or proceed neat. For example, glacial acetic acid can be used as

both a solvent and a catalyst.

Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction

temperature and time will vary depending on the reactivity of the amine (e.g., 120-140 °C for

2-4 hours).

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the solid with cold water to remove any unreacted starting materials and impurities.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-

substituted-quinazolin-4(3H)-one.

Dry the purified product in a vacuum oven.

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry).
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Protocol 2: Microwave-Assisted Synthesis of
Quinazolin-4(3H)-one
Microwave irradiation can significantly reduce reaction times and improve yields in the

synthesis of quinazolin-4(3H)-ones.

Reaction Scheme:
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Reactants

Products

2-(Formylamino)benzoic acid

Quinazolin-4(3H)-one

Microwave Irradiation, Catalyst (optional)

Amine Source (e.g., Formamide)

+

+ Byproducts
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Start: 2-(Formylamino)benzoic acid

Parallel Synthesis (e.g., Microwave-assisted)

Diverse Primary Amines (R-NH2)

Quinazolinone Library (3-R-substituted)

Purification & Characterization (TLC, HPLC, NMR, MS)

Biological Screening

Anticancer Assays (e.g., MTT Assay) Anti-inflammatory Assays (e.g., COX inhibition) Antimicrobial Assays (e.g., MIC determination)

Data Analysis & SAR Studies

Lead Compound Identification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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